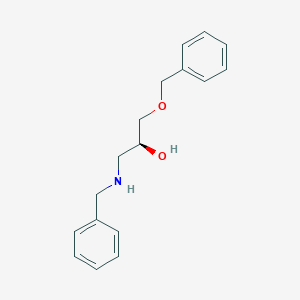![molecular formula C10H8O2S B3114846 Benzo[b]thiophen-5-yl acetate CAS No. 20532-31-4](/img/structure/B3114846.png)
Benzo[b]thiophen-5-yl acetate
Overview
Description
Benzo[b]thiophen-5-yl acetate is a chemical compound with the molecular formula C10H8O2S . It is a derivative of benzothiophene, an aromatic organic compound that has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including this compound, is often achieved through regioselective coupling reactions and electrophilic cyclization reactions . For instance, an alkyne-substituted 2-bromobenzene can react with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of this compound is based on the benzothiophene core, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The acetate group is attached to the 5-position of the benzothiophene ring .Chemical Reactions Analysis
Benzothiophene derivatives, including this compound, have been synthesized using coupling reactions and electrophilic cyclization reactions . These compounds have shown high antibacterial activity against certain microorganisms .Physical and Chemical Properties Analysis
This compound, as a benzothiophene derivative, shares some physical and chemical properties with benzothiophene. Benzothiophene is a white solid with a density of 1.15 g/cm3, a melting point of 32 °C, and a boiling point of 221 °C .Mechanism of Action
Target of Action
Benzothiophene derivatives have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Benzothiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Benzothiophene derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as changes in cell growth, proliferation, and survival .
Result of Action
Benzothiophene derivatives have been shown to have a variety of effects, including antimicrobial and antioxidant activities .
Safety and Hazards
While specific safety and hazard information for Benzo[b]thiophen-5-yl acetate is not available, a related compound, 2-(Benzo[b]thiophen-3-yl)acetic acid, has been associated with hazard statements H302, H315, H319, H335, indicating potential hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation .
Future Directions
Thiophene-based analogs, including benzothiophene derivatives, have attracted increasing interest from scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of Benzo[b]thiophen-5-yl acetate and similar compounds may involve further exploration of their synthesis, biological activities, and potential applications in medicine and other fields.
Properties
IUPAC Name |
1-benzothiophen-5-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-7(11)12-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPMZNIJCJSNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)
![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)
![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)







